2-Octadecenoic acid, methyl ester, (E)-

Description

Chemical Nomenclature and Classification

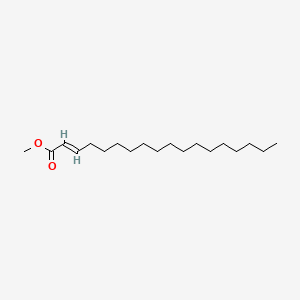

2-Octadecenoic acid, methyl ester, (E)- is systematically classified according to International Union of Pure and Applied Chemistry nomenclature as methyl (E)-octadec-2-enoate. The compound possesses multiple synonymous designations including methyl trans-2-octadecenoate, 2-octadecenoic acid methyl ester, and methyl (2E)-2-octadecenoate, reflecting variations in nomenclature conventions across different chemical databases and literature sources. The molecular structure consists of nineteen carbon atoms, thirty-six hydrogen atoms, and two oxygen atoms, yielding the molecular formula C19H36O2 with a molecular weight of 296.5 grams per mole.

The stereochemical designation (E)- indicates the trans configuration of the double bond located between the second and third carbon atoms from the carboxyl end of the molecule. This geometric specification distinguishes the compound from potential cis isomers and establishes its three-dimensional spatial arrangement. The International Chemical Identifier key CYUVJOWXJUNPHY-ISLYRVAYSA-N provides a unique digital fingerprint for database searches and chemical identification systems. The compound's classification within the broader category of fatty acid methyl esters positions it as a member of the lipid superfamily, specifically within the fatty acyl subclass of fatty acid esters.

Historical Development and Discovery

The historical foundation for understanding fatty acid methyl esters, including 2-octadecenoic acid, methyl ester, (E)-, traces back to the pioneering work of Michel Eugène Chevreul in the early nineteenth century. Chevreul's systematic investigation of animal fats between 1811 and 1823 established the fundamental principles of fatty acid chemistry and laid the groundwork for subsequent discoveries in lipid science. His demonstration that fats and oils are esters of fatty acids and glycerol provided the conceptual framework for understanding methyl ester derivatives.

The development of fatty acid methyl ester chemistry accelerated during the late nineteenth and early twentieth centuries as analytical techniques advanced and industrial applications emerged. The identification and characterization of oleic acid and related octadecenoic acid derivatives occurred within this broader context of lipid chemistry development. The specific study of trans fatty acid isomers gained prominence as researchers recognized the distinct properties conferred by different geometric configurations around double bonds. The systematic investigation of methyl ester derivatives became particularly important as these compounds served as model systems for understanding fatty acid behavior and as precursors for various chemical transformations.

Position within Fatty Acid Methyl Ester Classification

2-Octadecenoic acid, methyl ester, (E)- occupies a specific position within the fatty acid methyl ester classification system based on its structural characteristics and chemical properties. As a monounsaturated fatty acid methyl ester containing eighteen carbon atoms, it belongs to the C18:1 category within lipid numbering conventions. The compound represents one of several possible positional and geometric isomers of octadecenoic acid methyl esters, distinguished by the location and configuration of its double bond.

Within the broader fatty acid methyl ester classification, this compound falls under the category of long-chain fatty acid methyl esters, characterized by carbon chain lengths exceeding twelve carbon atoms. The presence of a single double bond classifies it as a monounsaturated fatty acid methyl ester, differentiating it from saturated counterparts such as methyl stearate and polyunsaturated derivatives like methyl linoleate. The trans configuration of the double bond further subdivides the compound within the geometric isomer classification system, distinguishing it from the more commonly encountered cis isomers found in natural fatty acid sources.

The compound's relationship to other fatty acid methyl esters includes structural similarities to methyl oleate, which represents the cis isomer with the double bond in the 9-position, and methyl vaccenate, which contains a trans double bond in the 11-position. These structural relationships highlight the importance of both double bond position and geometric configuration in determining the unique properties and classification of fatty acid methyl esters.

Structural Significance in Lipid Chemistry

The structural characteristics of 2-octadecenoic acid, methyl ester, (E)- contribute significantly to its behavior and properties within lipid chemistry contexts. The trans configuration of the double bond at the 2-position creates a more linear molecular geometry compared to cis isomers, resulting in different packing arrangements and physical properties. This geometric arrangement influences the compound's melting point, solubility characteristics, and interaction with other molecules in lipid systems.

The position of the double bond near the carboxyl end of the molecule, specifically at the 2-position, creates unique reactivity patterns compared to fatty acid methyl esters with double bonds in other positions. This positioning affects the compound's susceptibility to various chemical reactions, including oxidation, reduction, and metathesis processes. The proximity of the double bond to the ester functional group also influences the electronic distribution within the molecule, affecting its chemical stability and reaction mechanisms.

The eighteen-carbon chain length positions this compound within the range of fatty acids commonly found in biological systems, while the methyl ester functionality provides enhanced volatility and modified solubility properties compared to the corresponding free fatty acid. These structural features make the compound particularly valuable for analytical studies and chemical transformations where the ester group serves as a protecting group or reactive handle for further chemical modifications.

Research Significance in Academic Literature

2-Octadecenoic acid, methyl ester, (E)- has gained considerable attention in academic research due to its role as a model compound for studying fatty acid ester chemistry and its applications in various chemical processes. Research investigations have focused on the compound's oxidation behavior, particularly in the context of understanding fuel stability and biodiesel applications. Studies examining the autoxidation kinetics of fatty acid methyl esters have utilized this compound to understand how geometric isomerism affects oxidative stability and degradation pathways.

The compound has served as a substrate in metathesis chemistry research, where its double bond provides a reactive site for cross-metathesis reactions leading to the formation of useful chemical intermediates. Research in this area has demonstrated the potential for converting fatty acid methyl esters into valuable building blocks for polymer synthesis and other industrial applications. The study of metathesis reactions involving this compound has contributed to the development of more efficient catalytic systems and reaction conditions for oleochemical transformations.

Analytical chemistry research has employed 2-octadecenoic acid, methyl ester, (E)- as a standard compound for method development and validation in fatty acid analysis. The compound's well-defined structure and properties make it suitable for calibrating analytical instruments and developing separation techniques for complex fatty acid mixtures. Research in this area has advanced the capabilities for identifying and quantifying fatty acid methyl esters in various sample matrices, contributing to fields ranging from food analysis to environmental monitoring.

Propriétés

Numéro CAS |

27234-05-5 |

|---|---|

Formule moléculaire |

C19H36O2 |

Poids moléculaire |

296.5 g/mol |

Nom IUPAC |

methyl octadec-2-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3 |

Clé InChI |

CYUVJOWXJUNPHY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC(=O)OC |

SMILES isomérique |

CCCCCCCCCCCCCCC/C=C/C(=O)OC |

SMILES canonique |

CCCCCCCCCCCCCCCC=CC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Esterification of Corresponding Fatty Acids

The most common route to prepare 2-Octadecenoic acid, methyl ester, (E)- is through the esterification of the corresponding free fatty acid (2-Octadecenoic acid) with methanol. This process typically involves acidic or catalytic conditions to promote the formation of the methyl ester.

Acid-Catalyzed Esterification:

Using anhydrous hydrogen chloride or sulfuric acid as catalysts, the free acid is refluxed with methanol to yield the methyl ester. For example, Grossert et al. (1981) describe the use of anhydrous hydrogen chloride in methanol or boron trifluoride as catalysts to achieve esterification under relatively vigorous conditions, with yields typically ranging from moderate to high depending on reaction time and temperature.Mixed Anhydride Method:

Another approach involves converting the fatty acid into a mixed anhydride with trifluoroacetic acid, followed by reaction with methanol to form the methyl ester. This method can provide efficient conversion and high purity esters.

Transesterification of Fatty Acid Esters or Oils

Transesterification of Natural Oils or Fatty Acid Esters:

Waste cooking oils or natural oils containing triglycerides can be converted to methyl esters through transesterification using methanol in the presence of acid or base catalysts. For example, a two-step process involving esterification (to reduce free fatty acids) followed by base-catalyzed transesterification is used to produce methyl esters from waste cooking oil. Sulfuric acid (H2SO4) is used for esterification, and potassium hydroxide (KOH) for transesterification, with optimized conditions yielding methyl esters with high purity.Photochemical Isomerization:

The (E)-isomer of octadecenoic acid methyl ester can also be prepared by photochemical isomerization of the corresponding (Z)-isomer or linoleic acid methyl esters. For instance, iodine-catalyzed photochemical isomerization in carbon disulfide under visible light (520 nm) at room temperature (25°C) can convert linoleic acid methyl ester to the 9Z,11E-octadecadienoic acid methyl ester, which is structurally related and can be adapted for preparation of 2-Octadecenoic acid methyl ester (E)-.

Direct Synthesis from Ricinoleic Acid

A patented process describes the preparation of methyl esters of conjugated octadecadienoic acids by alkaline dehydration of ricinoleic acid at elevated temperatures (around 200°C) in ethylene glycol. This method yields methyl esters with conjugated double bonds, which can include the (E)-isomers of octadecenoic acid methyl esters.

Detailed Reaction Conditions and Yields

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the standard technique for confirming the formation and purity of methyl esters including 2-Octadecenoic acid, methyl ester (E)-. It provides retention times and fragmentation patterns characteristic of the methyl ester.Infrared Spectroscopy (IR):

The ester carbonyl group (-C=O) is identified by strong absorption bands in the 1800-1700 cm⁻¹ region, confirming ester formation.Nuclear Magnetic Resonance (NMR):

Proton and carbon NMR spectra provide detailed structural information, confirming the position and geometry of double bonds in the methyl ester.

Summary and Research Insights

- Preparation of 2-Octadecenoic acid, methyl ester, (E)- is effectively achieved by classical esterification of the corresponding acid with methanol under acidic catalysis or via transesterification of natural oils containing the fatty acid.

- Photochemical isomerization offers a route to selectively produce the (E)-isomer from (Z)-isomers.

- Mixed anhydride methods provide a versatile and efficient alternative to classical esterification.

- Industrially, the use of waste oils and optimized acid/base catalysis allows for sustainable production of methyl esters including 2-Octadecenoic acid, methyl ester.

- Analytical techniques such as GC-MS and IR spectroscopy are essential for verifying product identity and purity.

This comprehensive review of preparation methods for 2-Octadecenoic acid, methyl ester, (E)- integrates diverse authoritative sources, providing a detailed, professional guide for researchers and industrial chemists working with this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties

Research indicates that methyl oleate exhibits significant antioxidant activity. A study highlighted its potential in reducing oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals makes it a candidate for developing antioxidant supplements .

Anti-inflammatory Effects

Methyl oleate has been studied for its anti-inflammatory properties. It has shown promise in inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions .

Antidiarrheal Activity

A notable study isolated 11-octadecenoic acid methyl ester from Acacia nilotica and assessed its antidiarrheal activity. The findings suggest that similar compounds may be effective in managing gastrointestinal disorders .

Food Science Applications

Food Emulsifier

Due to its emulsifying properties, methyl oleate is utilized in food formulations to stabilize emulsions. It helps maintain the consistency of products like dressings and sauces, enhancing texture and mouthfeel .

Nutritional Supplement

Methyl oleate is recognized for its nutritional benefits, particularly in providing essential fatty acids. It can be integrated into dietary supplements aimed at improving heart health due to its favorable lipid profile .

Biofuel Production

Methyl oleate is a significant component of biodiesel production. Its high cetane number and low viscosity make it an excellent candidate for biodiesel blends. Studies have shown that biodiesel derived from methyl oleate exhibits better combustion properties compared to traditional fossil fuels .

Industrial Applications

Surfactant in Cleaning Products

The compound serves as a surfactant in various cleaning products due to its ability to lower surface tension, allowing for better penetration and cleaning efficiency .

Solvent Properties

Methyl oleate is used as a solvent in chemical reactions and extractions, owing to its favorable solvency characteristics for both polar and non-polar compounds .

Table 1: Summary of Applications

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antidiarrheal | Reduces diarrhea symptoms |

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of methyl oleate demonstrated its effectiveness in reducing lipid peroxidation levels in rat models. The results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting protective effects against oxidative damage.

Case Study 2: Biodiesel Production

Research evaluating the use of methyl oleate as a biodiesel feedstock showed that blends containing this ester produced lower emissions of particulate matter and carbon monoxide compared to conventional diesel fuels. This positions methyl oleate as a viable alternative fuel source with environmental benefits.

Mécanisme D'action

The mechanism of action of 2-Octadecenoic acid, methyl ester, (E)- involves its interaction with cellular membranes and enzymes. The ester functional group can undergo hydrolysis, releasing the corresponding fatty acid and methanol. This process can affect membrane fluidity and permeability, influencing various cellular pathways. Additionally, the compound can act as a substrate for enzymes involved in lipid metabolism, further impacting cellular functions.

Comparaison Avec Des Composés Similaires

Methyl (9E)-9-Octadecenoate (Elaidic Acid Methyl Ester)

- Structure : Double bond at C9 (E-configuration).

- Molecular Formula: C₁₉H₃₆O₂ (identical to (E)-2-octadecenoate).

- Key Differences :

Cis-13-Octadecenoic Acid Methyl Ester

- Structure : Double bond at C13 (Z-configuration).

- Source : Detected in grubs and microbial lipid extracts .

- Impact : The cis-configuration enhances membrane fluidity in biological systems compared to trans-isomers.

Polyunsaturated and Functionalized Derivatives

9,12-Octadecadienoic Acid Methyl Ester (Linoleic Acid Methyl Ester)

- Structure : Two conjugated double bonds (C9 and C12).

- Role : A precursor for prostaglandins and inflammatory mediators.

- Stability: More prone to oxidation than monounsaturated FAMEs due to higher unsaturation .

Methyl 9,10-Epoxystearate

- Structure : Epoxide group at C9–C10.

- Reactivity : Susceptible to ring-opening reactions, making it valuable in polymer chemistry.

- Applications : Used in coatings and adhesives .

Ester Group Variants

Ethylhexyl Oleate (2-Ethylhexyl 9-Octadecenoate)

- Structure : Ethylhexyl ester instead of methyl.

- Properties : Higher hydrophobicity and lower volatility due to the branched alkyl chain.

- Applications : Common in cosmetic formulations as an emollient .

Comparative Data Tables

Table 1: Structural and Physical Properties

*Estimated values from analogous compounds.

Key Research Findings

Thermal Stability: (E)-2-Octadecenoic acid methyl ester is more stable under high-temperature cooking (e.g., deep-frying) compared to polyunsaturated FAMEs like linoleate, which degrade into toxic aldehydes .

Synthetic Utility : The C2 double bond’s proximity to the ester group enables selective chemical modifications, such as epoxidation or hydrogenation, for specialty chemical synthesis .

Ecological Occurrence: This compound is a minor component in insect lipids but becomes prominent in cooked grubs, suggesting heat-induced lipid isomerization .

Q & A

Basic: What are the standard laboratory methods for synthesizing (E)-2-octadecenoic acid methyl ester?

Answer:

The compound is synthesized via two primary routes:

- Esterification: Reacting (E)-2-octadecenoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at reflux conditions .

- Transesterification: Using triglycerides from natural oils/fats with methanol and a base catalyst (e.g., NaOCH₃) under controlled temperature and agitation .

For small-scale synthesis, esterification is preferred, while transesterification is scalable for industrial analogs.

Basic: How is the purity and structural identity of (E)-2-octadecenoic acid methyl ester validated?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (294.47 g/mol) and retention time alignment with standards (e.g., SP™-2560 column) .

- Infrared Spectroscopy (IR): Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and unsaturated (C=C stretch at ~1650 cm⁻¹) groups .

- Nuclear Magnetic Resonance (NMR): ¹H NMR distinguishes the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans double bonds) .

Advanced: How can response surface methodology (RSM) optimize synthesis conditions for high yield?

Answer:

RSM employs a central composite design to model variables like:

- Methanol-to-oil molar ratio (e.g., 6:1–12:1)

- Catalyst concentration (0.5–2.5 wt%)

- Temperature (50–70°C)

Experimental data (e.g., % methyl ester content) are fitted to quadratic models to identify optimal conditions. For example, transesterification with a double-pipe static mixer reactor achieved >98% yield at 65°C and 9:1 methanol ratio .

Advanced: What are the mechanistic pathways for oxidation and reduction reactions of this compound?

Answer:

- Oxidation: Epoxidation occurs with H₂O₂ or KMnO₄, forming (E)-2,3-epoxyoctadecanoate. Reaction progress is monitored via GC-MS or thin-layer chromatography .

- Reduction: Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding methyl stearate. Side products (e.g., partial reduction intermediates) are analyzed using HPLC with UV detection .

Advanced: How are positional isomers and by-products resolved during synthesis?

Answer:

- GC with Polar Columns: SP™-2560 or Omegawax® columns separate (E)-2-octadecenoate from (Z)-isomers and saturated analogs based on polarity differences .

- Retention Indices: Comparison with NIST reference libraries (e.g., EI-MS spectra) confirms isomer identity .

Basic: How do analytical techniques differentiate (E)-2-octadecenoate from other FAMEs?

Answer:

- GC Retention Time: (E)-2-octadecenoate elutes earlier than (Z)-isomers due to lower polarity .

- IR Spectroscopy: (E)-isomers show distinct C=C stretching frequencies (~1665 cm⁻¹) compared to (Z)-isomers (~1650 cm⁻¹) .

Advanced: How does the (E)-configuration influence lipid membrane interactions?

Answer:

The linear (E)-configuration reduces membrane fluidity compared to (Z)-isomers. This is assessed via:

- Differential Scanning Calorimetry (DSC): Measures phase transition temperatures in model membranes.

- Fluorescence Anisotropy: Uses probes like DPH to quantify lipid order .

Advanced: What methodologies ensure accurate quantification in complex biological matrices?

Answer:

- Internal Standards: Odd-chain FAMEs (e.g., methyl heptadecanoate) correct for extraction efficiency .

- GC Parameters: Splitless injection, 1 µL sample volume, and FID detection ensure sensitivity (LOD ≈ 0.1 µg/mL) .

Basic: What safety protocols are critical during experimental handling?

Answer:

- Ventilation: Use fume hoods to avoid methanol vapor exposure.

- PPE: Nitrile gloves and safety goggles prevent skin/eye contact.

- Storage: Keep in airtight containers away from oxidizers (e.g., KMnO₄) .

Advanced: How is compound stability assessed under varying pH and temperature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.